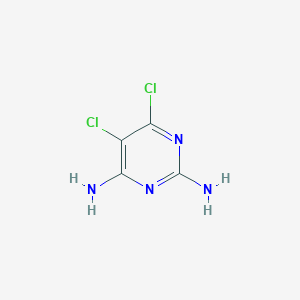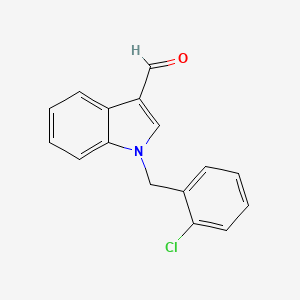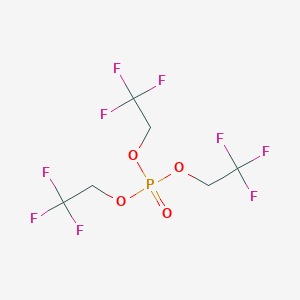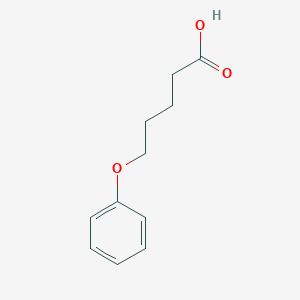![molecular formula C13H22O8S B1580759 [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate CAS No. 5450-26-0](/img/structure/B1580759.png)
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate is a chemically modified sugar derivative. This compound is known for its role in organic synthesis and carbohydrate chemistry, particularly in the selective protection and functionalization of hydroxyl groups. It is often used as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate typically involves the protection of D-glucose with isopropylidene groups followed by the introduction of a methylsulfonyl group. The process can be summarized as follows:
Protection of D-glucose: D-glucose is first protected with two isopropylidene moieties under acid catalysis to form 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose.
Introduction of the methylsulfonyl group: The protected glucose is then reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group at the 3-O position.
Análisis De Reacciones Químicas
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be replaced by other nucleophiles under basic conditions, often resulting in the inversion of configuration at the carbon atom where the substitution occurs.
Elimination Reactions: Side reactions such as eliminations can also occur, leading to the formation of alkenes.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and nucleophiles such as alcohols or amines.
Aplicaciones Científicas De Investigación
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate primarily involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, while the methylsulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the selective introduction of various functional groups at specific positions on the sugar molecule .
Comparación Con Compuestos Similares
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate can be compared with other similar compounds such as:
1,25,6-Di-O-isopropylidene-3-O-tosyl-alpha-D-glucofuranose: This compound has a toluenesulfonyl group instead of a methylsulfonyl group.
1,25,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose: This compound is another variant with a different sulfonyl group, used for selective protection and functionalization of hydroxyl groups.
The uniqueness of this compound lies in its specific combination of protecting groups and leaving groups, which provides distinct reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
5450-26-0 |
|---|---|
Fórmula molecular |
C13H22O8S |
Peso molecular |
338.38 g/mol |
Nombre IUPAC |
[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate |
InChI |
InChI=1S/C13H22O8S/c1-12(2)16-6-7(18-12)8-9(21-22(5,14)15)10-11(17-8)20-13(3,4)19-10/h7-11H,6H2,1-5H3/t7?,8-,9+,10-,11-/m1/s1 |
Clave InChI |
CLCAOXSGSHWACR-OXKBGPBOSA-N |
SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C |
SMILES isomérico |
CC1(OCC(O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)(=O)C)C |
SMILES canónico |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















